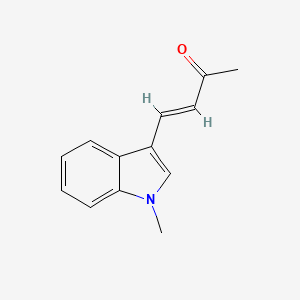

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Übersicht

Beschreibung

(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ON ist eine organische Verbindung, die zur Klasse der n-Alkylindole gehört. Diese Verbindungen enthalten eine Indol-Einheit, die an der 1-Position eine Alkylkette trägt . Die chemische Formel für diese Verbindung lautet C₁₃H₁₃NO und sie hat ein Molekulargewicht von 199,25 g/mol . Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, einschließlich Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Die Synthese von (3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ON kann über verschiedene synthetische Wege erfolgen. Ein übliches Verfahren beinhaltet die Fischer-Indol-Synthese, bei der ein optisch aktives Cyclohexanon mit Phenylhydrazinhydrochlorid unter Verwendung von Methansulfonsäure unter Rückfluss in Methanol umgesetzt wird . Diese Reaktion liefert das entsprechende tricyclische Indol, das weiterverarbeitet werden kann, um die gewünschte Verbindung zu erhalten. Industrielle Produktionsverfahren können ähnliche synthetische Wege verwenden, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ON durchläuft verschiedene chemische Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Titan(III)-chlorid für die reduktive Aminierung . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Reaktion von o-Nitrostyrolen mit Titan(III)-chlorid bei Raumtemperatur über eine formale reduktive C(sp²)-H-Aminierungsreaktion zu Indolen .

Analyse Chemischer Reaktionen

(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride at ambient temperature yields indoles via a formal reductive C(sp²)–H amination reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of indole derivatives with specific reagents under controlled conditions. For instance, it has been synthesized using indium(III) chloride as a catalyst in reactions involving ethyl acetoacetate, leading to the formation of cyclopenta[b ]indole derivatives which are structurally significant for their biological activities .

Anticancer Properties

Research indicates that 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116) . The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancerous cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.72 | Induction of apoptosis |

| HCT116 | 50.68 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have highlighted its potential as a lead compound for developing new antibiotics . The presence of the indole moiety contributes to its bioactivity, making it a valuable scaffold in medicinal chemistry.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For example, docking studies have suggested that it binds effectively at the active sites of enzymes involved in cancer progression . Furthermore, its structural features allow it to act as an antagonist ligand for estrogen receptors, which is particularly relevant in breast cancer treatment .

Case Studies and Evaluations

Several case studies have documented the synthesis and evaluation of this compound:

Case Study 1: Estrogen Receptor Antagonism

A study investigated the compound's ability to act as an antagonist for estrogen receptor α (ERα) and GPER in breast cancer cells. The results indicated significant inhibition of estrogen-mediated signaling pathways, suggesting potential use in hormone-dependent cancers .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties against Mycobacterium tuberculosis. The compound demonstrated notable activity, indicating its potential role in developing treatments for resistant bacterial strains .

Wirkmechanismus

The mechanism of action of (3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ONE involves its interaction with specific molecular targets. One known target is histone acetyltransferase KAT2B, which plays a role in gene expression regulation . By modulating the activity of this enzyme, the compound can influence various cellular processes, including cell proliferation and apoptosis. The exact pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

(3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ON ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und funktionellen Gruppen einzigartig. Ähnliche Verbindungen umfassen andere n-Alkylindole, wie z. B. 1-Methyl-3-(3-Oxobut-1-en-1-yl)-1H-Indol . Diese Verbindungen teilen sich die Indol-Einheit, unterscheiden sich aber in der Art und Position ihrer Substituenten. Die Einzigartigkeit von (3E)-4-(1-METHYL-1H-INDOL-3-YL)BUT-3-EN-2-ON liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, also known as (E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, is an organic compound characterized by its unique indole structure combined with a butenone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N. Its structure features an indole ring attached to a butenone group, which is critical for its biological activity. The compound's unique combination of functional groups contributes to its distinct chemical properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound can interact with specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It may bind to various receptors, altering cellular signaling processes.

- Apoptosis Induction : Studies suggest that it can promote apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In experiments with cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), the compound exhibited significant antiproliferative effects. For instance, it induced morphological changes and enhanced caspase activity, indicating apoptosis at concentrations as low as 1 μM .

| Cell Line | IC50 (μM) | Observed Effects |

|---|---|---|

| MDA-MB-231 | 2.5 | Induction of apoptosis via caspase activation |

| A549 | 5.0 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Mechanistic Insights : It appears to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A recent study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis at concentrations as low as 10 μg/mL over a period of 41 days, showcasing its potential as an anti-tubercular agent .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to target proteins involved in critical biological pathways, suggesting its utility in drug discovery .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(1H-Indol-3-yl)butan-2-one | Indole moiety with a butanone group | Lacks methyl substitution on the indole nitrogen |

| 1-Methyl-3-(3-oxobut-1-en-1-yl)-1H-indole | Similar indole structure with different substituents | Contains an additional carbonyl group |

| 5-(1H-Indol-3-yloxy)-2-thioxothiazolidin | Indole linked to a thiazolidine ring | Exhibits significant biological activity |

Eigenschaften

IUPAC Name |

(E)-4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQBFAGILCNRB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.